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molecular formula C11H12N4O2 B8810017 ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate CAS No. 77177-26-5

ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate

Cat. No. B8810017
M. Wt: 232.24 g/mol
InChI Key: JQPAALBDXTUHTI-UHFFFAOYSA-N
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Patent
US06624305B2

Procedure details

Acetone (3.2 L) and 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid (228 g) were combined then stirred at ambient temperature for 15 minutes. Potassium carbonate (228 g) was added to the reaction mixture in a single portion. Iodoethane (366.8 g) was added dropwise to the reaction mixture producing a slight exotherm. The reaction mixture was heated at reflux for about 4 hours then stirred overnight while cooling to ambient temperature. The precipitated salts were removed by filtration then rinsed with acetone. The combined filtrates were evaporated under vacuum. The residue was dissolved in dichloromethane (1.5 L). The dichloromethane solution was washed with water (1.5 L), dried over magnesium sulfate then concentrated under vacuum to provide 227 g of ethyl-2-(5-methyl-1H-tetrazol-1-yl)benzoate as a white solid m.p. 98-100° C.
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
366.8 g
Type
reactant
Reaction Step Two
Quantity
228 g
Type
reactant
Reaction Step Three
Quantity
3.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]([OH:11])=[O:10])[N:5]=[N:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:23][CH3:24]>CC(C)=O>[CH2:23]([O:10][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=1[N:6]1[C:2]([CH3:1])=[N:3][N:4]=[N:5]1)[CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
366.8 g
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
228 g
Type
reactant
Smiles
CC1=NN=NN1C1=C(C(=O)O)C=CC=C1
Name
Quantity
3.2 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing a slight exotherm
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The precipitated salts were removed by filtration
WASH
Type
WASH
Details
then rinsed with acetone
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (1.5 L)
WASH
Type
WASH
Details
The dichloromethane solution was washed with water (1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C1=C(C=CC=C1)N1N=NN=C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 227 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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